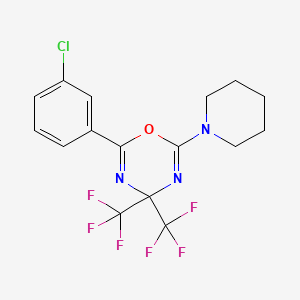![molecular formula C22H28N2O3 B11534531 2-Hydroxy-N'-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11534531.png)
2-Hydroxy-N'-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core with a hydroxy group and an octyloxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide typically involves a condensation reaction between 2-hydroxybenzohydrazide and 4-(octyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 2-hydroxybenzohydrazide in ethanol.
Addition: Add 4-(octyloxy)benzaldehyde to the solution.
Reflux: Heat the mixture under reflux for several hours.
Cooling: Allow the reaction mixture to cool to room temperature.
Filtration: Filter the precipitated product.
Purification: Purify the product by recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger volumes and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide exerts its effects depends on its application:
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(E)-[4-(methoxy)phenyl]methylidene]benzohydrazide
- 2-Hydroxy-N’-[(E)-[4-(ethoxy)phenyl]methylidene]benzohydrazide
- 2-Hydroxy-N’-[(E)-[4-(butoxy)phenyl]methylidene]benzohydrazide
Uniqueness
Compared to its analogs, 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide stands out due to the longer alkyl chain (octyloxy group), which can influence its solubility, hydrophobicity, and interaction with biological membranes, potentially enhancing its biological activity and material properties.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-octoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H28N2O3/c1-2-3-4-5-6-9-16-27-19-14-12-18(13-15-19)17-23-24-22(26)20-10-7-8-11-21(20)25/h7-8,10-15,17,25H,2-6,9,16H2,1H3,(H,24,26)/b23-17+ |
InChI Key |
CIJROCHOLKYEMP-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11534449.png)

![ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11534461.png)
![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11534470.png)
![2,4-dichloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B11534476.png)
![1-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11534477.png)

![(2E)-2-[2-(4-fluorophenyl)hydrazinylidene]-3-imino-3-(morpholin-4-yl)propanenitrile](/img/structure/B11534491.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(4-butoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534495.png)
![4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile](/img/structure/B11534509.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11534529.png)
![4-{(1E)-1-[(2E)-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazinylidene]ethyl}phenol](/img/structure/B11534539.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534542.png)
![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11534545.png)
